N-cycloheptyl-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-CYCLOHEPTYL-5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURAMIDE is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEPTYL-5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a cycloaddition reaction involving nitrile oxides and alkynes or alkenes.
Attachment of the Cycloheptyl Group: The cycloheptyl group can be introduced through a nucleophilic substitution reaction.
Formation of the Furamide Moiety: The furamide group can be synthesized by reacting furfural with an amine under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEPTYL-5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive species.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-CYCLOHEPTYL-5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURAMIDE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anti-inflammatory, and analgesic agent.
Biological Research: It is used in studies investigating the biological activity of isoxazole derivatives and their interactions with biological targets.
Industrial Applications: The compound’s unique structural properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-CYCLOHEPTYL-5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets. The isoxazole ring is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-isoxazolecarboxylic acid: Another isoxazole derivative with similar structural features.
Cycloheptyl isoxazole: Shares the cycloheptyl and isoxazole moieties but lacks the furamide group.
Uniqueness
N-CYCLOHEPTYL-5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURAMIDE is unique due to the combination of its cycloheptyl, isoxazole, and furamide groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H24N2O3 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-cycloheptyl-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H24N2O3/c1-12-16(13(2)23-20-12)11-15-9-10-17(22-15)18(21)19-14-7-5-3-4-6-8-14/h9-10,14H,3-8,11H2,1-2H3,(H,19,21) |
InChI Key |
GJBIUTYNDIUOCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC2=CC=C(O2)C(=O)NC3CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.